molecular formula C11H15N3O2 B6328363 Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 911462-21-0

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B6328363
CAS No.: 911462-21-0
M. Wt: 221.26 g/mol
InChI Key: LMSIGVJPQZSJCH-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 5-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-(pyridin-3-yl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate

Comparison: Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the pyridine and pyrazole rings, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

911462-21-0

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

ethyl 3-pyridin-4-ylpyrazolidine-4-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-2-16-11(15)9-7-13-14-10(9)8-3-5-12-6-4-8/h3-6,9-10,13-14H,2,7H2,1H3

InChI Key

LMSIGVJPQZSJCH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=NC=C2

Canonical SMILES

CCOC(=O)C1CNNC1C2=CC=NC=C2

Origin of Product

United States

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